1-[4-(tetrazol-1-yl)phenyl]sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
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Overview
Description
1-[4-(tetrazol-1-yl)phenyl]sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a complex organic compound that features a tetrazole ring, a phenylsulfonyl group, and an octahydroquinoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the tetrazole ring, known for its bioisosteric properties, enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(tetrazol-1-yl)phenyl]sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline typically involves multiple steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with a nitrile under mild conditions. This reaction is often catalyzed by copper(I) salts and can be performed in water or other eco-friendly solvents.
Attachment of Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with an amine or alcohol group on the intermediate compound.
Cyclization to Form Octahydroquinoline: The final step involves the cyclization of the intermediate to form the octahydroquinoline ring. This can be achieved through a condensation reaction followed by hydrogenation under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(tetrazol-1-yl)phenyl]sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the phenylsulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfides, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-[4-(tetrazol-1-yl)phenyl]sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(tetrazol-1-yl)phenyl]sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles: Known for their anti-inflammatory properties.
5-Phenyl-1H-tetrazole: Used in various pharmaceutical applications due to its bioisosteric properties.
Quinolinyl-pyrazoles: Investigated for their antimicrobial and pharmacological activities.
Uniqueness
1-[4-(tetrazol-1-yl)phenyl]sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is unique due to its combination of a tetrazole ring, phenylsulfonyl group, and octahydroquinoline moiety, which imparts distinct chemical and biological properties. This combination enhances its stability, bioavailability, and potential therapeutic effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(tetrazol-1-yl)phenyl]sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c22-24(23,21-11-3-5-13-4-1-2-6-16(13)21)15-9-7-14(8-10-15)20-12-17-18-19-20/h7-10,12-13,16H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLZFXMQJYBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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